![molecular formula C17H27N3O B2896372 2-{[1-(2-甲基丙基)哌啶-4-基]甲基}-2H,3H,5H,6H,7H-环戊[c]哒嗪-3-酮 CAS No. 2097859-55-5](/img/structure/B2896372.png)
2-{[1-(2-甲基丙基)哌啶-4-基]甲基}-2H,3H,5H,6H,7H-环戊[c]哒嗪-3-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a complex organic molecule with a piperidine ring and a cyclopentapyridazinone ring. Piperidine is a common structural motif in many pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The compound contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also contains a cyclopentapyridazinone ring, which is a fused ring system with five carbon atoms and one nitrogen atom .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the piperidine and cyclopentapyridazinone rings. Piperidine rings can participate in a variety of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence and position of functional groups, the overall size and shape of the molecule, and the specific stereochemistry could all influence properties like solubility, melting point, and stability .科学研究应用
合成和化学性质
- 一项研究探索了通过涉及仲胺的反应合成7-(1-吡咯烷基)-1,2,4-三唑并[4,3-b]哒嗪,表明相关杂环系统在药物化学和药物开发中的效用 (Peet,1984)。
- 对含氮化合物(包括吡啶碱和哒嗪)的研究突出了它们作为药物和农用化学品中结构组分的重要作用,因为它们具有很高的生物活性 (Higasio和Shoji,2001)。
药理活性
- 哌嗪-2,6-二酮衍生物及其抗癌评估证明了环状化合物在治疗应用中的相关性,展示了这些化合物对各种癌症类型的潜力 (Kumar等人,2013)。
- 含有叔氨基-6-芳基-哒嗪的抗惊厥药的结构和电子性质已经阐明,提供了对抗惊厥药的相互作用机制和设计原理的见解 (Georges等人,1989)。
相关化合物的合成
- 两性离子哒嗪衍生物的合成方法探索了在各种化学和生物背景下创建具有潜在效用的化合物的创新途径 (Yamazaki等人,1971)。
- 一种合成3-(吡咯烷-1-基)哌啶的新方法突出了构象刚性二胺在药物化学中的重要性,表明了一种简化的工艺,用于大量生产这种化合物 (Smaliy等人,2011)。
作用机制
未来方向
The future research directions would likely involve further exploration of the biological activity of this compound and its derivatives. This could include testing in various biological models, optimization of the compound for increased activity or reduced side effects, and potentially clinical trials if the compound shows promise as a therapeutic agent .
属性
IUPAC Name |
2-[[1-(2-methylpropyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-13(2)11-19-8-6-14(7-9-19)12-20-17(21)10-15-4-3-5-16(15)18-20/h10,13-14H,3-9,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSIRUXTEOEYJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCC(CC1)CN2C(=O)C=C3CCCC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。